molecular formula C17H15N3O3 B4640326 N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4640326
M. Wt: 309.32 g/mol
InChI Key: QUQHRNUIIOWREL-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core substituted with methyl groups at positions 3 and 4. The carboxamide moiety is linked to a 3-acetylphenyl group, which introduces an electron-withdrawing acetyl substituent.

Properties

IUPAC Name

N-(3-acetylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-9-7-14(15-10(2)20-23-17(15)18-9)16(22)19-13-6-4-5-12(8-13)11(3)21/h4-8H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQHRNUIIOWREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can undergo excited-state intramolecular charge transfer, which affects its electronic properties and interactions with biological molecules . This charge transfer mechanism is crucial for its activity in various applications, including its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The 3-acetylphenyl group distinguishes this compound from analogs with alternative aryl substituents:

  • N-(4-Methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (): The methoxy group is electron-donating, which may reduce electrophilicity compared to the acetyl group. This could alter binding affinity in biological targets, such as enzymes or receptors.
  • N-[(3,4-Dimethoxyphenyl)methyl] derivatives (): Bulky substituents like dimethoxybenzyl may impede membrane permeability but improve selectivity for hydrophobic binding pockets .
Table 1: Key Substituent Effects
Compound Name Aryl Substituent Electronic Effect Potential Impact on Bioactivity
Target Compound 3-Acetylphenyl Electron-withdrawing Enhanced receptor binding affinity
N-(4-Methoxyphenyl) analog () 4-Methoxyphenyl Electron-donating Reduced electrophilicity
N-(4-Fluoro-2-methylphenyl) analog () 4-Fluoro-2-methylphenyl Moderate electron-withdrawing Improved metabolic stability

Core Heterocyclic Modifications

The oxazolo[5,4-b]pyridine core is shared with several derivatives, but substitutions on the core influence activity:

  • Sulfonamide Isoxazolo[5,4-b]pyridines (): Replacing the oxazole with isoxazole and introducing sulfonamide groups (e.g., N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide) confers antibacterial activity against Pseudomonas aeruginosa and E. coli . The target compound’s carboxamide group may exhibit similar interactions but with differing potency.
  • Carboxylic Acid Derivatives (): Compounds like 6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid prioritize solubility via the carboxylic acid group, whereas the carboxamide in the target compound balances lipophilicity and hydrogen-bonding capacity .
Table 2: Core Structure and Functional Group Impact
Compound Type Functional Group Key Property Example Bioactivity
Target Compound Carboxamide Balanced lipophilicity Not reported (inferred antimicrobial)
Sulfonamide Isoxazolo[5,4-b]pyridines () Sulfonamide Polar, hydrogen-bonding Antibacterial (MIC: 125–500 µg/mL)
Carboxylic Acid Derivatives () Carboxylic acid High solubility Potential enzyme inhibition

Research Findings and Implications

  • Antimicrobial Potential: The acetyl group’s electron-withdrawing nature may enhance interactions with bacterial targets, similar to sulfonamide derivatives in , though direct comparative data are needed .
  • Anticancer Activity : Derivatives like N-aryl-4-(2-hydroxyphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-5-carboxamides () show antiproliferative effects, suggesting the target compound’s dimethyl and acetyl groups could modulate cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
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N-(3-acetylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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